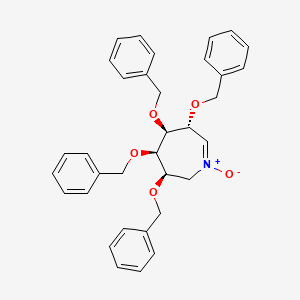
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide is a complex organic compound characterized by its unique azepine ring structure and multiple benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide typically involves multiple steps, starting from simpler precursors. One common approach includes the following steps:
-
Formation of the Azepine Ring: : The azepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.
-
Introduction of Benzyloxy Groups: : The benzyloxy groups are introduced through a series of nucleophilic substitution reactions. Benzyl alcohols or benzyl halides are commonly used as the benzyloxy group donors. These reactions typically require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
-
Oxidation to Form the 1-Oxide: : The final step involves the oxidation of the azepine nitrogen to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azepine ring or the benzyloxy groups, potentially converting them into simpler alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic routes.
Properties
Molecular Formula |
C34H35NO5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-1-oxido-3,4,5,6-tetrakis(phenylmethoxy)-3,4,5,6-tetrahydro-2H-azepin-1-ium |
InChI |
InChI=1S/C34H35NO5/c36-35-21-31(37-23-27-13-5-1-6-14-27)33(39-25-29-17-9-3-10-18-29)34(40-26-30-19-11-4-12-20-30)32(22-35)38-24-28-15-7-2-8-16-28/h1-21,31-34H,22-26H2/t31-,32-,33+,34-/m1/s1 |
InChI Key |
KOSMBCSXJQTMNF-YVEASBDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















